molecular formula C9H17N3O2 B8565636 tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate

tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate

Cat. No.: B8565636
M. Wt: 199.25 g/mol
InChI Key: QRCDHLUHNINTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate: is a chemical compound with the molecular formula C₉H₁₇N₃O₂. It is known for its use in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a tert-butyl group, a carbamimidoyl group, and a cyclopropyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-carbamimidoylcyclopropyl)carbamate is unique due to its combination of a tert-butyl group, a carbamimidoyl group, and a cyclopropyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate

InChI

InChI=1S/C9H17N3O2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11/h4-5H2,1-3H3,(H3,10,11)(H,12,13)

InChI Key

QRCDHLUHNINTQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.44 g, 13.40 mmol) was dissolved in dry EtOH (33 mL). Sodium ethoxide (21 wt % in EtOH solution, 10.70 mL, 22.80 mmol)) was added and the reaction was stirred for 1 h at room temperature under an atmosphere of dry argon. To the light yellow solution was added solid NH4Cl (2.94 g, 55 mmol) followed by 7 M NH3 in MeOH (8.08 mL, 56.60 mmol). The reaction was capped and allowed to stir for 16 h. The turbid suspension was filtered using MeOH to rinse. The filtrate was concentrated in vacuo and the solid residue was re-suspended in dry EtOH. The solids were filtered off, rinsing with EtOH. The filtrate was concentrated to give 2.91 g of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester as a light yellow solid. m/z 200.48 [M+1]+
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8.08 mL
Type
reactant
Reaction Step Five

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